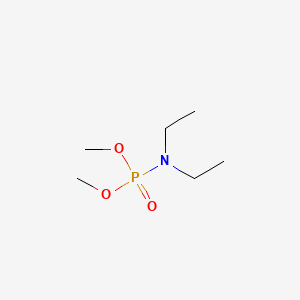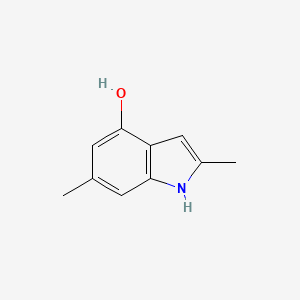
2-(sec-Butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
概要
説明
2-(sec-Butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring. The sec-butyl group is attached to the boron atom, and the compound also contains four methyl groups attached to the dioxaborolane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(sec-Butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of sec-butylboronic acid with pinacol in the presence of a dehydrating agent. The reaction proceeds as follows:
Reaction of sec-butylboronic acid with pinacol: The sec-butylboronic acid reacts with pinacol in the presence of a dehydrating agent such as toluene or benzene. The reaction is typically carried out under reflux conditions to facilitate the removal of water formed during the reaction.
Formation of the dioxaborolane ring: The reaction results in the formation of the dioxaborolane ring, with the sec-butyl group attached to the boron atom and four methyl groups attached to the ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger quantities of sec-butylboronic acid and pinacol. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(sec-Butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronic esters.
Reduction: Reduction reactions can convert the compound into boranes or other boron-containing compounds.
Substitution: The compound can undergo substitution reactions where the sec-butyl group or the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium perborate, and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in organic solvents like tetrahydrofuran or diethyl ether.
Substitution: Substitution reactions often involve the use of halogenating agents, nucleophiles, or electrophiles under various conditions, depending on the desired product.
Major Products Formed
Oxidation: Boronic acids or boronic esters.
Reduction: Boranes or other boron-containing compounds.
Substitution: Various substituted boronic esters or boranes, depending on the reagents used.
科学的研究の応用
2-(sec-Butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: It is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Medicine: The compound is investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials, such as boron-containing polymers and ceramics.
作用機序
The mechanism of action of 2-(sec-Butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, in biological molecules. This interaction can modulate the activity of enzymes or other proteins, leading to various biological effects. In the context of BNCT, the boron atom captures thermal neutrons, resulting in the release of high-energy particles that can selectively destroy cancer cells.
類似化合物との比較
2-(sec-Butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters, such as:
Phenylboronic acid pinacol ester: Similar in structure but with a phenyl group instead of a sec-butyl group.
Cyclohexylboronic acid pinacol ester: Contains a cyclohexyl group instead of a sec-butyl group.
Methylboronic acid pinacol ester: Contains a methyl group instead of a sec-butyl group.
The uniqueness of this compound lies in its specific reactivity and steric properties conferred by the sec-butyl group, which can influence its behavior in chemical reactions and biological systems.
特性
IUPAC Name |
2-butan-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BO2/c1-7-8(2)11-12-9(3,4)10(5,6)13-11/h8H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRHZVNMROMGKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542087 | |
| Record name | 2-(Butan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66217-57-0 | |
| Record name | 2-(Butan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Chloromethyl)-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B3055586.png)













